Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester

Übersicht

Beschreibung

Molecular Structure Analysis

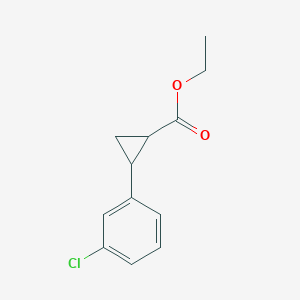

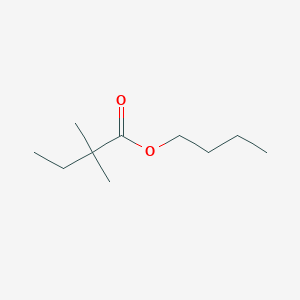

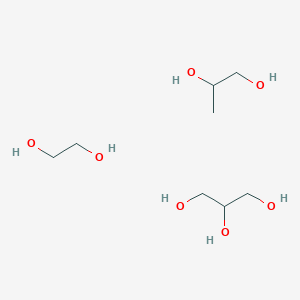

The molecular structure of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester is complex due to its polymeric nature. The molecule has a methoxy group at one end (α-end) and an NHS ester at the other end (Ω-end) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight (average Mn) of 5,000 . It’s stored at -20°C .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Epilepsy, a common neurological disorder, often involves drug-resistant seizures. Researchers have explored novel anticonvulsants to address this challenge. In a study by Abram et al., a series of hybrid pyrrolidine-2,5-dione derivatives, including our compound of interest, exhibited potent anticonvulsant activity . Specifically, compound 30 demonstrated favorable safety profiles and broad-spectrum activity in animal seizure models. Its median effective dose (ED50) in the maximal electroshock (MES) test was 45.6 mg/kg, and in the psychomotor 6 Hz (32 mA) seizure model, it was 39.5 mg/kg. Notably, compound 30 also showed efficacy in pain models, such as the formalin test of tonic pain and capsaicin-induced pain. Its mechanism of action likely involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels.

Amine Reactive Group for Derivatization

The NHS ester functionality in this compound makes it useful for derivatizing peptides, antibodies, and amine-coated surfaces. Researchers can utilize it to modify biomolecules for various applications, including drug delivery, diagnostics, and bioconjugation .

Wirkmechanismus

Target of Action

The primary target of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester, also known as mPEG-SCM, 10K, is the amino groups of proteins or other biomolecules . This compound is often used in the field of bioconjugation, where it forms a covalent bond with these amino groups .

Mode of Action

mPEG-SCM, 10K, is an active ester of methoxypolyethylene glycol (mPEG) and acetic acid N-succinimidyl ester . It reacts with the amino groups of proteins or other biomolecules to form a stable amide bond . This reaction typically occurs at room temperature and within a pH range of 7-8.

Biochemical Pathways

The biochemical pathways affected by mPEG-SCM, 10K, are largely dependent on the specific biomolecule it is conjugated to. In general, the conjugation of mPEG to a biomolecule can alter its properties, such as solubility, stability, and immunogenicity . This can, in turn, affect various biochemical pathways in which the biomolecule is involved.

Pharmacokinetics

PEGylation can increase the molecule’s stability, prolong its circulation time in the body, and reduce its immunogenicity .

Result of Action

The result of mPEG-SCM, 10K’s action is the formation of a stable covalent bond with the amino groups of proteins or other biomolecules . This can lead to changes in the properties of the biomolecule, such as increased solubility, stability, and reduced immunogenicity . The specific molecular and cellular effects depend on the nature of the biomolecule that mPEG-SCM, 10K, is conjugated to.

Action Environment

The action of mPEG-SCM, 10K, can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between mPEG-SCM, 10K, and the amino groups of proteins or other biomolecules . Additionally, the presence of other reactive groups can potentially interfere with the reaction .

Safety and Hazards

Eigenschaften

IUPAC Name |

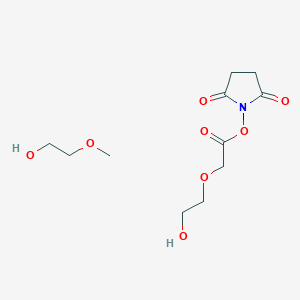

(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate;2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6.C3H8O2/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12;1-5-3-2-4/h10H,1-5H2;4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXRHTOXAYVBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO.C1CC(=O)N(C1=O)OC(=O)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746885 | |

| Record name | 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71312614 | |

CAS RN |

92451-01-9 | |

| Record name | 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)

![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)

![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)